molecular formula C19H24N2O B1662849 Palonosetron CAS No. 135729-61-2

Palonosetron

Cat. No.: B1662849
CAS No.: 135729-61-2
M. Wt: 296.4 g/mol
InChI Key: CPZBLNMUGSZIPR-NVXWUHKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Palonosetron exhibits a strong binding affinity for the 5-HT3 receptor . It interacts with this receptor in a competitive manner, making it a highly selective antagonist . The binding of this compound to the 5-HT3 receptor has been studied using molecular dynamics simulations .

Cellular Effects

The antiemetic activity of this compound is achieved through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the 5-HT3 receptor . This binding inhibits the receptor, preventing the serotonin-induced activation that leads to nausea and vomiting . The detailed atomic insight into the binding modes of this compound provides a comprehensive framework underlying its inhibition mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has a long plasma half-life, indicating its stability . The prolonged efficacy of this compound in preventing delayed emesis has been noted, with some patients maintaining a complete response throughout the 7-day period following chemotherapy administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A single dose of this compound showed prolonged efficacy in preventing delayed emesis . The 3 µg/kg dose was identified as the lowest effective dose .

Metabolic Pathways

This compound is involved in the serotonin pathway, where it acts as an antagonist to the 5-HT3 receptor . This interaction can affect metabolic flux or metabolite levels .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently limited. Given its mechanism of action, it is likely that it is transported to sites where 5-HT3 receptors are present, such as the central nervous system and the gastrointestinal tract .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the distribution of the 5-HT3 receptors it targets. These receptors are found in various compartments or organelles, including the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palonosetron is synthesized using a multi-step processThe process typically includes steps such as cyclization, reduction, and purification . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions followed by purification and crystallization. The process is designed to be efficient and scalable, ensuring that the final product meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Palonosetron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Hydrochloric acid: Used for acidification and pH adjustment.

    Sodium hydroxide: Used for neutralization and pH adjustment.

    Acetic acid: Used as a solvent and pH buffer.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound product .

Scientific Research Applications

Palonosetron has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists and their interactions.

    Biology: Used in research on neurotransmitter pathways and receptor binding.

    Medicine: Extensively studied for its efficacy in preventing CINV and PONV.

    Industry: Used in the development of new antiemetic drugs and formulations.

Properties

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048342
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

135729-61-2, 135729-56-5
Record name Palonosetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-(1-azabicyclo-[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one base (30.2 gram, 0.102 mol) was mixed with absolute ethanol (200 ml). The mixture was cooled to about 10° C. and 40% hydrobromic acid (HBr) was added dropwise (23 ml, 0.111 mol). The mixture was stirred at 10° C. for one hour, then concentrated in vacuo. The residue was diluted with ethanol (50 ml) and stirred at 10° C. for one hour. The resulting solid was filtered and dried under reduced pressure to afford 23.1 g of the hydrobromide salt of palonosetron (61% yield) having A/B isomer ratio of 77/22 and purity of 99.2% (as determined by HPLC).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron
Reactant of Route 2
Palonosetron
Reactant of Route 3
Palonosetron
Reactant of Route 4
Palonosetron
Reactant of Route 5
Palonosetron
Reactant of Route 6
Palonosetron
Customer
Q & A

Q1: What makes palonosetron unique compared to other 5-HT3 receptor antagonists in terms of its interaction with the 5-HT3 receptor?

A1: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron, which exhibit competitive binding, this compound demonstrates allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This distinct binding mode contributes to its unique pharmacological profile and clinical benefits. [, , ]

Q2: How does this compound's allosteric binding mode translate into a therapeutic effect in the context of chemotherapy-induced nausea and vomiting (CINV)?

A2: this compound's allosteric interaction with the 5-HT3 receptor not only blocks serotonin binding but also accelerates the dissociation of other 5-HT3 receptor antagonists from the receptor. [] This results in a longer duration of action and more potent inhibition of serotonin signaling, contributing to its efficacy in preventing both acute and delayed CINV. [, , ]

Q3: Can you elaborate on the evidence supporting the involvement of Substance P in delayed CINV and how this compound might be exerting its effects in this context?

A3: Studies suggest that Substance P, acting on neurokinin-1 (NK-1) receptors, plays a significant role in delayed emesis. [] Despite not binding directly to NK-1 receptors, this compound has been shown to inhibit Substance P-mediated responses in vitro and in vivo. [] This suggests that this compound might modulate the cross-talk between NK-1 and 5-HT3 receptor signaling pathways, contributing to its effectiveness in managing delayed CINV. []

Q4: What are the key pharmacokinetic properties of this compound that contribute to its clinical advantage in managing CINV?

A4: this compound exhibits high absolute bioavailability (97%) and a long elimination half-life (approximately 40 hours). [, ] This prolonged half-life allows for a single-dose administration to effectively prevent both acute and delayed CINV, potentially improving patient compliance compared to shorter-acting 5-HT3 antagonists. [, ]

Q5: How does the metabolism of this compound differ from that of netupitant, and what are the implications for their co-administration in the fixed-dose combination drug NEPA?

A5: this compound is primarily metabolized by cytochrome P450 2D6, yielding largely inactive metabolites, while netupitant is metabolized by cytochrome P450 3A4, resulting in active metabolites. [] This difference in metabolic pathways minimizes the risk of pharmacokinetic interactions, supporting the rationale for their combined use in NEPA for CINV prevention. []

Q6: What clinical evidence supports the use of this compound in the prevention of CINV?

A6: Numerous clinical trials have demonstrated the efficacy of this compound in preventing CINV. Meta-analyses consistently show its superiority over first-generation 5-HT3 antagonists in controlling both acute and delayed emesis and nausea. [, , , ] Additionally, this compound has proven valuable in reducing the required dose of corticosteroids in patients undergoing multiple cycles of chemotherapy. []

Q7: Are there specific chemotherapy regimens for which this compound has shown particular benefit in managing CINV?

A7: this compound has demonstrated significant efficacy in managing CINV associated with both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). [, , , , ] Notably, it is currently the only 5-HT3 antagonist specifically indicated for preventing delayed CINV associated with MEC. [] Trials have also highlighted its effectiveness in preventing CINV caused by anthracycline-cyclophosphamide (AC) combination regimens, which are considered high-risk for CINV. []

Q8: Beyond its established use in CINV, are there other potential applications for this compound being investigated?

A8: this compound has been investigated for its potential in managing postoperative nausea and vomiting (PONV). Studies have shown promising results in reducing PONV incidence and severity, particularly in the delayed phase following surgery. [, , , ] Its long duration of action makes it a suitable candidate for single-dose prophylaxis in the postoperative setting.

Q9: What is the general safety profile of this compound?

A9: Clinical trials have shown that this compound is generally well-tolerated. [, , ] The most common adverse events reported are similar to those observed with other 5-HT3 antagonists and are generally mild to moderate in severity. [, , ]

Q10: What are some future research directions for this compound?

A10: Further research is needed to fully understand the complex interplay between 5-HT3 and NK-1 receptor signaling pathways and how this compound modulates these interactions to exert its antiemetic effects. Investigating potential biomarkers for predicting this compound efficacy and identifying patients who may benefit most from its use could optimize personalized treatment approaches. [] Continued exploration of alternative routes of administration, such as subcutaneous injection, could further enhance patient convenience and compliance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.